molecular formula C15H18N4O3 B2964522 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034617-43-9

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2964522
CAS No.: 2034617-43-9
M. Wt: 302.334
InChI Key: QYQHWNGELKKLKR-UHFFFAOYSA-N
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Description

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone features a pyrazole-pyrrolidinyl methanone scaffold. Its structure includes a 3-methoxy-1-methylpyrazole moiety linked via a ketone bridge to a pyrrolidine ring substituted with a pyridin-4-yloxy group. The pyridin-4-yloxy group may enhance solubility or target affinity compared to purely lipophilic substituents (e.g., phenyl groups) in related compounds .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-18-10-13(14(17-18)21-2)15(20)19-8-5-12(9-19)22-11-3-6-16-7-4-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQHWNGELKKLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone , with CAS number 1396883-92-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H21N7O3C_{18}H_{21}N_{7}O_{3} with a molecular weight of 383.4 g/mol. The structure includes a pyrazole moiety linked to a pyrrolidine ring via a methanone group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer types by inhibiting key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR .
  • Antimicrobial Effects : Compounds similar to the one in focus have demonstrated significant antibacterial and antifungal properties. They disrupt microbial cell membranes and inhibit growth .
  • Anti-inflammatory Properties : Certain derivatives have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase, which is implicated in uric acid production and inflammation.
  • Cell Membrane Disruption : It can interact with microbial membranes, leading to cell lysis.
  • Signal Transduction Modulation : The compound may affect intracellular signaling pathways related to inflammation and cell proliferation.

Antitumor Activity

A study evaluated the antitumor potential of various pyrazole derivatives, including the target compound. It was found that these compounds effectively inhibited cell proliferation in vitro by targeting specific kinases involved in cancer cell signaling pathways.

Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant activity against several strains of bacteria and fungi. For instance, it showed higher efficacy compared to standard antibiotics in inhibiting growth rates of pathogenic microbes.

Anti-inflammatory Effects

Research highlighted the ability of similar pyrazole compounds to reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential therapeutic role in managing inflammatory diseases.

Data Tables

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E)
AntimicrobialCell membrane disruption
Anti-inflammatoryCytokine inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrazole-pyrrolidinyl methanone 3-Methoxy-1-methylpyrazole; 3-(pyridin-4-yloxy)pyrrolidine Methanone, pyridinyl ether -
Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone Pyrazole benzophenone Phenyl; 3-phenylpyrazole Methanone, aromatic rings
(3,5-Dimethylpyrazol-1-yl)-[4-(phenylamino)phenyl]methanone Pyrazole-phenyl methanone 3,5-Dimethylpyrazole; 4-(phenylamino)phenyl Methanone, amino linkage
(1H-Indazol-3-yl)[pyrrolidinyl]methanone Indazole-pyrrolidinyl methanone 1H-Indazole; 3-(methoxymethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine Oxadiazole, methoxymethyl

Key Observations :

  • The 3-methoxy group on the pyrazole may reduce metabolic degradation compared to unsubstituted pyrazoles .
  • Pyrrolidine rings with heteroatomic substitutions (e.g., oxadiazole in ) often enhance bioactivity through hydrogen bonding or π-stacking interactions.

Comparison :

Herbicidal Activity
  • Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone () exhibited 90% yield in synthesis and notable herbicidal activity, attributed to the lipophilic phenyl groups enhancing membrane permeability .
  • The target compound’s pyridin-4-yloxy group may reduce herbicidal potency but improve selectivity for non-plant targets (e.g., enzymes in pathogens) .
Antimicrobial Activity
  • Bis[2-amino-6-(aryl)nicotinonitrile] derivatives () showed antimicrobial activity due to α,β-unsaturated ketones disrupting microbial membranes .
  • The target compound’s methoxy group could similarly enhance stability against enzymatic degradation, though this remains untested .
Pharmacological Potential
  • (3,5-Dimethylpyrazol-1-yl)-[4-(phenylamino)phenyl]methanone () underwent pharmacological screening, suggesting kinase or receptor modulation applications .
  • The target compound’s pyrrolidine-pyridinyl ether motif resembles kinase inhibitor scaffolds (e.g., PI3K/Akt inhibitors), though specific data are lacking .

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